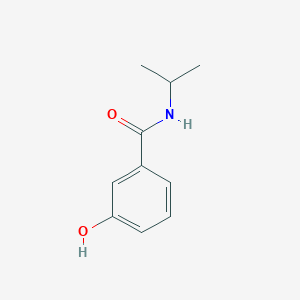

3-Hydroxy-n-(propan-2-yl)benzamide

Description

Contextualization within Benzamide (B126) Chemistry Research

Benzamide chemistry is a cornerstone of organic and medicinal chemistry. Benzamide, the parent compound, consists of a benzene (B151609) ring attached to a carboxamide group (C(=O)NH2). wikipedia.org This simple scaffold allows for a vast number of derivatives through substitution on the benzene ring and/or the amide nitrogen. These modifications can dramatically alter the molecule's physical, chemical, and biological properties.

The benzamide core is a significant structural motif because it can act as both a hydrogen bond donor and acceptor, which facilitates interactions with biological macromolecules like proteins and enzymes. ontosight.ai The amide bond's planarity, a result of resonance, also influences the molecule's conformation and how it fits into the binding sites of biological targets. ontosight.ai Researchers in synthetic chemistry continuously explore new methods for creating benzamide derivatives, highlighting their importance as building blocks in the synthesis of more complex molecules. mdpi.com

Significance of Benzamide Derivatives in Scientific Discovery

The true significance of the benzamide class of compounds is most evident in the field of drug discovery and medicinal chemistry. Benzamide derivatives have been investigated for a wide array of potential therapeutic applications. ontosight.ainih.gov The versatility of the benzamide scaffold has allowed for the development of compounds with diverse pharmacological activities.

For instance, various substituted benzamides have been studied for their potential as:

Enzyme Inhibitors: Many benzamide derivatives have been designed to inhibit specific enzymes. For example, they have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.comnih.govacs.org

Receptor Antagonists and Agonists: Substituted benzamides have shown the ability to antagonize dopamine (B1211576) receptors, leading to their use in treating gastrointestinal disorders and as antiemetics. medchemexpress.com Conversely, other derivatives have been discovered as potent agonists for receptors like the human β3-adrenergic receptor. nih.gov

Anticancer and Antimicrobial Agents: The benzamide structure is a feature in compounds explored for their potential to fight cancer and microbial infections. ontosight.aiontosight.ai

Antimalarial Compounds: In the search for new treatments for malaria, novel benzamide scaffolds have been identified that show potent activity against the Plasmodium falciparum parasite. researchgate.net

The scientific community's continued interest in benzamide derivatives stems from their proven track record as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of biological target. This makes 3-Hydroxy-N-(propan-2-yl)benzamide, as a member of this class, a compound of potential interest for future research and discovery.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-10(13)8-4-3-5-9(12)6-8/h3-7,12H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFDMFGSVWOLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901289852 | |

| Record name | 3-Hydroxy-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80917-40-4 | |

| Record name | 3-Hydroxy-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80917-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901289852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy N Propan 2 Yl Benzamide and Its Analogues

Direct Synthesis Approaches

The direct synthesis of 3-Hydroxy-N-(propan-2-yl)benzamide fundamentally involves the formation of an amide bond between a 3-hydroxybenzoic acid precursor and an isopropylamine (B41738) moiety.

Amidation Reactions for Benzamide (B126) Core Formation

A primary and straightforward method for synthesizing the benzamide core is through the amidation of 3-hydroxybenzoic acid or its activated derivatives with isopropylamine. One common approach involves the activation of the carboxylic acid group of 3-hydroxybenzoic acid to facilitate nucleophilic attack by isopropylamine.

A widely employed method for this activation is the use of coupling agents. For instance, the synthesis of N-substituted benzimidazole (B57391) derived benzamides has been achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov In a typical procedure, the carboxylic acid is treated with EDC.HCl and HOBt to form an activated intermediate, which then readily reacts with the amine to form the amide bond. A base, such as N,N-diisopropylethylamine (DIPEA), is often added to the reaction mixture. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride. This is typically achieved by reacting 3-hydroxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-hydroxybenzoyl chloride is then reacted with isopropylamine to yield this compound. A patent for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide describes a similar process where 3-hydroxy-2-naphthoic acid is reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Hydroxybenzoic acid | Isopropylamine, EDC.HCl, HOBt, DIPEA | This compound | Moderate to High | nih.gov |

| 3-Hydroxybenzoic acid | SOCl₂ or Oxalyl Chloride, then Isopropylamine | This compound | High | google.com |

Coupling Strategies with Isopropylamine Derivatives

Modern organic synthesis offers a variety of coupling strategies that can be applied to the formation of this compound. These methods often provide high yields and good functional group tolerance. The use of carbodiimide (B86325) coupling agents, as mentioned previously, is a prominent example. The combination of EDC.HCl and HOBt is effective in suppressing racemization and improving the efficiency of amide bond formation. nih.gov

Another approach involves the use of phosphonium- or uranium-based coupling reagents. While not explicitly detailed for this specific compound in the provided context, these reagents are well-established for amide bond formation and represent a viable synthetic route.

Derivatization Techniques

Once the this compound core is synthesized, it can be further modified to create a library of analogues with diverse properties. These derivatization techniques target the hydroxyl group, the amide nitrogen, and the aromatic ring.

O-Alkylation Strategies for Hydroxyl Modification

The phenolic hydroxyl group of this compound is a prime site for modification, most commonly through O-alkylation to form ether derivatives. A general and effective method for this transformation is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether.

One study detailed the etherification of 3-hydroxy methyl benzoate (B1203000) by reacting it with various alkyl halides in the presence of K₂CO₃ in acetone (B3395972) under reflux conditions. rasayanjournal.co.in This methodology can be directly applied to this compound to produce a range of 3-alkoxy-N-(propan-2-yl)benzamide analogues.

| Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

| This compound | Methyl Iodide | K₂CO₃ / Acetone | 3-Methoxy-N-(propan-2-yl)benzamide | rasayanjournal.co.in |

| This compound | Ethyl Bromide | K₂CO₃ / Acetone | 3-Ethoxy-N-(propan-2-yl)benzamide | rasayanjournal.co.in |

| This compound | Benzyl Chloride | K₂CO₃ / Acetone | 3-(Benzyloxy)-N-(propan-2-yl)benzamide | rasayanjournal.co.in |

N-Substitution Approaches on the Amide Nitrogen

Modification of the amide nitrogen in this compound can be achieved through N-substitution reactions. However, direct alkylation or arylation of a secondary amide can be challenging due to the lower nucleophilicity of the amide nitrogen and potential for O-alkylation of the amide oxygen.

Ring Functionalization and Side Chain Elaborations

The aromatic ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the hydroxyl (ortho-, para-directing) and the N-isopropylamido (meta-directing) groups will influence the position of substitution.

Common ring functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be used to form carbon-carbon bonds, enabling the elaboration of the aromatic ring with a variety of substituents. For instance, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki reaction) or a terminal alkyne (Sonogashira reaction) to introduce new carbon-based side chains. The synthesis of substituted benzolactam derivatives has been achieved using such palladium-catalyzed reactions. nih.gov

| Reaction Type | Reagents | Potential Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Nitro-3-hydroxy-N-(propan-2-yl)benzamide | General Knowledge |

| Bromination | NBS, AIBN | Bromo-3-hydroxy-N-(propan-2-yl)benzamide | General Knowledge |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-3-hydroxy-N-(propan-2-yl)benzamide | nih.gov |

Advanced Synthetic Considerations

The synthesis of this compound, while conceptually straightforward via the amidation of 3-hydroxybenzoic acid with isopropylamine, involves several advanced considerations to ensure high yield, purity, and control over the reaction's outcome.

Regioselectivity and Stereoselective Synthesis

The primary challenge in the synthesis of this compound lies in regioselectivity. The starting material, 3-hydroxybenzoic acid, possesses two reactive sites: a carboxylic acid group and a phenolic hydroxyl group. For the desired product to form, the amidation reaction must occur selectively at the carboxylic acid position, leaving the hydroxyl group intact.

To achieve this, the carboxylic acid is typically "activated" first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by isopropylamine. The phenolic hydroxyl group is significantly less reactive under these conditions, ensuring the reaction proceeds with high regioselectivity.

Since this compound is an achiral molecule, stereoselective synthesis considerations are not applicable to its direct preparation.

Byproduct Mitigation and Reaction Optimization

Optimizing the synthesis of this compound involves careful control of reaction conditions to minimize the formation of byproducts. Key parameters for optimization include:

Stoichiometry : Using a slight excess of the amine can drive the reaction to completion, but a large excess can complicate purification. Precise control of the ratio of the activated 3-hydroxybenzoic acid to isopropylamine is crucial.

Temperature : Amidation reactions are often performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction rate and then allowed to warm to room temperature. This helps prevent side reactions, such as the formation of N-acylated ureas if a carbodiimide coupling agent is used.

Solvent : The choice of an appropriate inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is important to dissolve the reactants and facilitate the reaction while not participating in it. nanobioletters.com

Purification : Post-reaction workup is critical for removing unreacted starting materials, coupling agents, and byproducts. This typically involves aqueous washes to remove water-soluble impurities, followed by purification techniques such as recrystallization or column chromatography to isolate the pure product. For instance, processes for similar compounds utilize washing with solvents like xylene or toluene (B28343) and steam distillation to achieve high purity. google.com

Common byproducts can include the unreacted 3-hydroxybenzoic acid, and if DCC is used, the dicyclohexylurea byproduct, which is largely insoluble in most organic solvents and can often be removed by filtration.

Scalability Aspects in Academic Synthesis

Scaling up the synthesis of this compound from milligram to gram quantities in an academic setting presents several challenges.

Heat Transfer : The exothermic nature of the amidation reaction requires efficient heat management. What can be easily controlled in a small flask with an ice bath becomes more challenging in a larger reactor, potentially leading to side reactions if the temperature is not controlled.

Reagent Addition : The rate of addition of reagents, particularly the activated acid chloride or the coupling agent, must be carefully controlled on a larger scale to maintain a steady reaction temperature.

Mixing : Ensuring homogeneous mixing in a larger reaction vessel is critical to achieving consistent reaction progress and avoiding localized "hot spots" or areas of high concentration.

Purification : While column chromatography is a powerful tool for purification at the milligram scale, it becomes cumbersome and expensive for larger quantities. Developing a reliable crystallization procedure is often the preferred method for purification on a multi-gram scale, as it is more time and cost-effective.

Analytical Characterization of Synthesized Compounds

Following synthesis, a comprehensive analytical characterization is essential to confirm the identity, structure, and purity of this compound. researchgate.net This is achieved through a combination of spectroscopic and elemental analysis techniques. researchgate.netbldpharm.com

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern. The N-H proton of the amide would appear as a doublet (due to coupling with the adjacent C-H), while the methine (CH) proton of the isopropyl group would be a septet. The two methyl (CH₃) groups of the isopropyl moiety would appear as a doublet. The phenolic OH proton would present as a broad singlet.

¹³C NMR : The carbon NMR spectrum would confirm the presence of all carbon atoms. Key signals would include the carbonyl carbon of the amide group (around 165-170 ppm), the aromatic carbons (110-160 ppm), and the carbons of the isopropyl group. chemicalbook.com

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.5 (s, 1H) | Ar-OH |

| ~8.2 (d, 1H) | NH |

| ~7.1-7.4 (m, 4H) | Ar-H |

| ~4.2 (sept, 1H) | -C H(CH₃)₂ |

| ~1.2 (d, 6H) | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present. Key absorption bands for this compound would include a broad O-H stretch from the phenolic group (~3200-3600 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), a strong C=O stretch from the amide carbonyl (~1630-1680 cm⁻¹), and C-N stretching vibrations. nist.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₀H₁₃NO₂), the expected monoisotopic mass is approximately 179.09 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 179. Other common adducts observed in electrospray ionization (ESI) would be [M+H]⁺ at m/z 180.10 and [M+Na]⁺ at m/z 202.08. uni.lu

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the electronic transitions within the molecule. The benzamide chromophore is expected to show absorption maxima characteristic of substituted benzene rings.

Elemental Analysis and Purity Assessment

Elemental Analysis : This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₀H₁₃NO₂: C, 67.02%; H, 7.31%; N, 7.82%) to confirm the empirical formula and assess purity.

Purity Assessment : High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. bldpharm.com A pure sample will ideally show a single peak in the chromatogram. The melting point of the solid compound is also a good indicator of purity; a sharp melting point range suggests a high degree of purity, whereas impurities tend to broaden and depress the melting range. researchgate.net

Elucidating Mechanism of Action Moa and Molecular Interactions

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3-Hydroxy-n-(propan-2-yl)benzamide, and a macromolecular target, typically a protein. These simulations can provide insights into the binding mode, affinity, and specificity of a ligand, thereby helping to elucidate its potential mechanism of action.

Ligand-Protein Interaction Analysis

A crucial aspect of understanding a compound's effect is the analysis of its interactions with a protein target. This involves identifying the specific amino acid residues in the protein's binding pocket that form connections with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. For this compound, such an analysis would map out the key residues it interacts with within a hypothetical target protein, providing a basis for understanding its biological activity.

Binding Affinity Predictions

Binding affinity refers to the strength of the interaction between a ligand and its target. It is a critical parameter in drug discovery, as it often correlates with the potency of a compound. Computational methods can predict the binding affinity, typically expressed as a binding free energy value (e.g., in kcal/mol). A lower binding free energy generally indicates a more stable and potent interaction. Without specific studies on this compound, its binding affinity for any particular protein target remains undetermined.

Conformational Analysis of Bound States

Both ligands and proteins are flexible molecules that can adopt various three-dimensional shapes or conformations. A conformational analysis of the bound state investigates the specific spatial arrangement of the ligand and the protein when they are complexed. This analysis is vital for understanding the precise geometry of the interaction and can reveal how the binding of the ligand may induce conformational changes in the protein, which in turn can affect the protein's function.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its electronic structure and associated properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.com It is widely used to investigate the structural, spectroscopic, and electronic properties of organic molecules similar to 3-Hydroxy-N-(propan-2-yl)benzamide. google.comnih.gov DFT calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to model the electron density and atomic orbitals.

Understanding the electronic structure is key to predicting a molecule's reactivity and kinetic stability.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) and amide groups, while the LUMO would be distributed over the benzoyl moiety.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen atom, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amide and hydroxyl protons, identifying them as sites for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound based on DFT studies of analogous compounds.

| Parameter | Predicted Value/Region | Significance |

| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to ionization potential; electron-donating ability. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. |

Note: These values are estimations based on DFT calculations for similar substituted benzamides and may vary depending on the specific functional and basis set used.

DFT is a powerful tool for predicting spectroscopic data, which can be used to interpret and verify experimental results.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. For this compound, transitions such as π → π* associated with the aromatic ring and n → π* related to the carbonyl group would be predicted. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental data is a standard method for confirming the molecular structure. nih.gov

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic C=O stretching of the amide, O-H stretching of the phenol, and N-H stretching of the amide group. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Phenolic -OH | O-H Stretch | ~3500-3600 |

| Amide N-H | N-H Stretch | ~3300-3400 |

| Carbonyl C=O | C=O Stretch | ~1650-1680 |

| Benzene (B151609) Ring | C=C Stretch | ~1450-1600 |

| Isopropyl C-H | C-H Stretch | ~2870-2960 |

Note: These are typical frequency ranges from DFT calculations on related molecules. Experimental values can be influenced by factors like hydrogen bonding.

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. DFT can be used to perform a potential energy surface scan by rotating specific dihedral angles (e.g., the angle between the phenyl ring and the amide group, or the C(O)-N bond). This analysis helps to identify the most stable, low-energy conformers of the molecule in the gas phase. For the related N-isopropylbenzamide, studies have determined the dihedral angle between the amide group and the phenyl ring, providing insight into its preferred 3D structure. researchgate.net

Molecular Mechanics (MM) and Dynamics Simulations

While DFT is excellent for static properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. mdpi.com

Molecular Mechanics (MM): MM methods use a classical force field to calculate the potential energy of a system. It is computationally less expensive than DFT and is suitable for scanning the conformational space of larger molecules or systems.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the molecule's dynamic evolution over time. bakhtiniada.ru An MD simulation of this compound could reveal how the molecule behaves in a solution, showing the flexibility of the isopropyl and hydroxyl groups and the stability of intramolecular hydrogen bonds. Such simulations are crucial for understanding how a molecule might interact with a biological target. mdpi.com

Intermolecular Interaction Analysis

In the solid state or in solution, molecules interact with each other through various non-covalent forces. Computational methods can be used to analyze these interactions. For this compound, the hydroxyl and amide groups are capable of forming strong hydrogen bonds (O-H···O=C and N-H···O). These interactions would be critical in determining the crystal packing of the solid form. Techniques such as Hirshfeld surface analysis, often performed on a crystal structure geometry optimized by DFT, can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of how the molecules arrange themselves in a crystal lattice. researchgate.net

Hydrogen Bonding Networks

Theoretical studies on related hydroxybenzamide structures reveal the prevalence of both intramolecular and intermolecular hydrogen bonds. In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the carbonyl oxygen of the amide, depending on the rotational conformation of the molecule. Such an interaction would create a pseudo-ring structure, enhancing molecular stability.

Intermolecularly, these functional groups can lead to the formation of extensive hydrogen-bonding networks in the solid state. For instance, studies on similar benzamide (B126) derivatives show that molecules can be linked into one-dimensional chains or more complex three-dimensional networks through N-H···O and O-H···O hydrogen bonds researchgate.net. It is highly probable that this compound would exhibit similar patterns, forming dimers or chains that dictate its crystal packing and influence its physicochemical properties like melting point and solubility. Theoretical studies on other systems have shown that the disruption of intramolecular hydrogen bonds can lead to an increase in the number and strength of intermolecular interactions nih.gov.

Hydrophobic and Steric Interactions

The isopropyl group, in particular, introduces significant steric bulk. The size and shape of this group influence the conformation of the amide side chain and can hinder or favor certain intermolecular packing arrangements. Computational modeling can quantify the steric hindrance and its impact on the dihedral angle between the phenyl ring and the amide plane. In the related N-isopropylbenzamide, this dihedral angle is approximately 30.0 (3)° researchgate.net. This twist from planarity is a direct consequence of the steric demands of the isopropyl group. Similar steric effects would be expected in this compound, influencing its three-dimensional shape and how it interacts with other molecules.

Hirshfeld Surface Analysis and 3D Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a crystal structure for this compound is not available, analysis of related benzamide derivatives provides a clear indication of the types of contacts that would be present.

For various benzamide derivatives, Hirshfeld surface analysis has revealed the relative contributions of different intermolecular interactions to the crystal packing. These analyses consistently show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant nih.govresearchgate.netnih.gov. The dnorm surface, a key feature of this analysis, uses a color scale to highlight regions of close intermolecular contact, with red spots indicating hydrogen bonds and other close contacts.

Based on these studies, a hypothetical Hirshfeld surface analysis for this compound would likely show the following distribution of contacts:

| Intermolecular Contact | Predicted Contribution |

| H···H | High |

| O···H/H···O | Significant |

| C···H/H···C | Moderate |

| N···H/H···N | Minor |

This table is a prediction based on analyses of similar benzamide structures and is not derived from experimental data for this compound.

Furthermore, 3D energy frameworks can be calculated to visualize the energetic landscape of the crystal packing. These frameworks illustrate the strength and topology of the interaction energies between molecules, typically showing that the electrostatic component of the interaction energy is dominant, followed by dispersion forces.

Computational Prediction of Reactivity and Catalytic Properties

Computational chemistry offers a suite of tools to predict the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with reactivity. niscpr.res.in

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be regions of negative potential, while the hydrogen atoms of the hydroxyl and amide groups would be areas of positive potential. niscpr.res.in

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

While specific catalytic applications of this compound are not documented, computational studies can be employed to explore its potential as a catalyst or as a substrate in catalyzed reactions. For instance, the benzamide moiety is a known directing group in transition-metal-catalyzed C-H activation reactions. nih.gov Computational modeling could predict the feasibility and regioselectivity of such transformations involving this compound. Additionally, computational methods have been developed to predict the yields of reactions, such as amide couplings, although challenges in accuracy and generalizability remain. nih.gov

Integrated Computational-Experimental Research Paradigms

The synergy between computational and experimental research provides a powerful paradigm for chemical discovery and development. researchgate.net In the context of this compound, this integrated approach could be highly beneficial.

An example of such a paradigm would be:

Computational Screening: Theoretical calculations could be used to predict a range of properties for this compound and related derivatives, such as their potential bioactivity based on molecular docking studies with specific protein targets.

Synthesis and Experimental Validation: Guided by the computational predictions, the most promising compounds would be synthesized. Their structures and properties would then be characterized using experimental techniques like X-ray crystallography, NMR, and IR spectroscopy.

Iterative Refinement: The experimental data would be used to validate and refine the computational models. For instance, an experimentally determined crystal structure would allow for a precise Hirshfeld surface analysis, which could then be compared with the initial theoretical predictions. This iterative loop of prediction, synthesis, and characterization accelerates the process of understanding structure-property relationships and discovering new applications for the compound.

This integrated approach has been successfully applied to the study of various molecular systems, leading to a deeper understanding of their chemical and biological behavior. researchgate.net

Future Directions and Research Perspectives

Exploration of Novel Pharmacological Targets

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. While the specific pharmacological profile of 3-Hydroxy-n-(propan-2-yl)benzamide is not extensively documented, the activities of related compounds suggest several promising avenues for investigation.

Future research should focus on screening this compound against a panel of targets known to be modulated by benzamide derivatives. These could include:

Histone Deacetylases (HDACs): Many N-substituted benzamides, such as Entinostat (MS-275), are potent HDAC inhibitors with antitumor activity. researchgate.net Investigating the potential of this compound to inhibit various HDAC isoforms could uncover new therapeutic applications in oncology.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The benzamide structure is a cornerstone for many antipsychotic drugs that target these receptors. mdpi.com Screening for binding affinity and functional activity at these neuroreceptors could reveal potential applications in treating psychiatric disorders.

Enzymes in Pathogen Biology: Substituted benzamides have demonstrated antimicrobial and antifungal properties. nanobioletters.com Future studies could explore the efficacy of this compound against a range of microbial and fungal pathogens to identify novel anti-infective agents. nanobioletters.comnih.gov

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. Some benzamide derivatives have shown inhibitory activity against these enzymes. mdpi.comresearchgate.net

Development of Advanced Analogues with Improved Biological Profiles

Once a primary biological activity for this compound is identified, the next logical step is the rational design and synthesis of analogues to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor.

Key modifications to explore could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenyl ring can significantly impact biological activity by altering electronic and steric properties.

Modification of the N-alkyl Group: Replacing the isopropyl group with other alkyl or cycloalkyl moieties can influence binding affinity and metabolic stability. researchgate.net

Alteration of the Hydroxide Position: Moving the hydroxyl group to the ortho- or para-position of the benzamide ring could lead to different hydrogen bonding interactions with the target protein.

The following table illustrates a hypothetical SAR study based on common modifications in benzamide derivatives:

| Compound | R1 | R2 | R3 | Biological Activity (Hypothetical IC50 in µM) |

| This compound | OH | H | CH(CH3)2 | To be determined |

| Analogue 1 | OCH3 | H | CH(CH3)2 | |

| Analogue 2 | H | OH | CH(CH3)2 | |

| Analogue 3 | OH | Cl | CH(CH3)2 | |

| Analogue 4 | OH | H | Cyclohexyl |

Innovative Synthetic Pathways for Sustainable Production

The development of green and sustainable synthetic methods is a major focus in modern chemistry. Future research should aim to develop environmentally friendly and efficient processes for the synthesis of this compound and its analogues.

Potential areas of innovation include:

Biocatalytic Amide Formation: Utilizing enzymes like lipases in aqueous media can provide a green alternative to traditional chemical methods for amide bond formation, avoiding harsh reagents and solvents. acs.org

Catalytic Amidation Reactions: Exploring novel metal- or organo-catalysts for the direct amidation of 3-hydroxybenzoic acid would be a more atom-economical approach than methods requiring the pre-activation of the carboxylic acid.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scalability for industrial production.

Application in Advanced Catalytic Systems

The structural motifs within this compound, specifically the amide and hydroxyl groups, present opportunities for its use in catalysis. The nitrogen and oxygen atoms can act as coordinating sites for metal centers, making the compound a potential ligand in catalytic systems.

Future research could explore:

Asymmetric Catalysis: Chiral versions of this compound or its derivatives could be synthesized and evaluated as ligands in asymmetric transformations, such as reductions or C-C bond-forming reactions.

Dual-Atom Catalysis: The molecule could serve as a scaffold for creating dual-atom catalysts, where the precise geometry between the coordinated metal atoms can enable unique catalytic activities. rsc.org

Photoredox Catalysis: The aromatic system of the molecule could be functionalized to create novel organophotoredox catalysts for light-induced chemical transformations. acs.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound and its future analogues, a systems biology approach will be invaluable. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.govmdpi.com

A multi-omics workflow for studying this compound could involve:

Treating relevant cell lines or model organisms with the compound.

Performing high-throughput analysis to generate transcriptomic (RNA-Seq), proteomic (mass spectrometry), and metabolomic (NMR, mass spectrometry) data.

Integrating these datasets using bioinformatics tools to identify perturbed pathways and networks.

Validating key findings through targeted molecular biology experiments.

This approach can help to build a detailed picture of the compound's cellular impact, accelerating its development and potentially identifying new therapeutic indications. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.